1-Benzyl-9'-bromo-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
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Overview
Description
1-Benzyl-9’-bromo-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-9’-bromo-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common method includes the formation of the pyrazolo[1,5-c][1,3]benzoxazine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. Techniques such as ultrasonic irradiation can be employed to shorten reaction times and improve yields compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-9’-bromo-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an aromatic hydrogen with an electrophile, maintaining the aromaticity of the ring.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, and nucleophiles such as amines for substitution reactions. Conditions often involve the use of catalysts and controlled temperatures to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically results in the formation of bromo-substituted derivatives, while nucleophilic substitution can yield various substituted products depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-9’-bromo-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and anticancer properties.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-9’-bromo-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to alterations in cellular pathways and biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a pyrazole core, known for its biological activities and potential as a therapeutic agent.
Indazole Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
1-Benzyl-9’-bromo-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H25BrClN3O |
---|---|
Molecular Weight |
522.9 g/mol |
IUPAC Name |
1'-benzyl-9-bromo-2-(4-chlorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C27H25BrClN3O/c28-21-8-11-26-23(16-21)25-17-24(20-6-9-22(29)10-7-20)30-32(25)27(33-26)12-14-31(15-13-27)18-19-4-2-1-3-5-19/h1-11,16,25H,12-15,17-18H2 |
InChI Key |
IPRXCUJBXRULAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C=CC(=C5)Br)CC6=CC=CC=C6 |
Origin of Product |
United States |
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